6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid
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Overview
Description
6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid is a complex organic compound with the molecular formula C15H19N3O3 and a molecular weight of 289.33 g/mol . This compound is part of the imidazopyridine family, known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid typically involves the condensation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with hexanoic acid under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazo[1,2-a]pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in material science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
Uniqueness
6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexanoic acid moiety provides additional functional versatility compared to other imidazopyridine derivatives.
Properties
IUPAC Name |
6-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-11-14(18-10-6-4-7-12(18)17-11)15(21)16-9-5-2-3-8-13(19)20/h4,6-7,10H,2-3,5,8-9H2,1H3,(H,16,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWAHQLLMKUTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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